molecular formula C9H18N2O B8541500 N-piperidin-1-yl-butyramide

N-piperidin-1-yl-butyramide

Cat. No. B8541500
M. Wt: 170.25 g/mol
InChI Key: NXEYDSFGBNBXOD-UHFFFAOYSA-N
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Patent
US07064123B1

Procedure details

To a stirred mixture of 4-oxo-2-benzylsulfonylmethyl-4-piperidin-1-yl-butyric acid (141 mg, 0.4 mmol), 2-amino-1-benzooxazol-2-yl-butan-1-ol TFA salt. (129 mg), prepared as in reference 20, and HOBt (74 mg, 0.48 mmol) in MeCl2 (5 mL), was added EDC (115 mg, 0.6 mmol) and N-methylmorpholine (0.25 ml) at room temperature. After stir-ring for 14 hours, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated NaHCO3, brine, dried with MgSO4 and concentrated to yield 157 mg of N-piperidin-1-yl-butyramide. Without further purification, the crude product was used for next reaction; MS: 540.4(M−1), 542.6(M+1).
Name
4-oxo-2-benzylsulfonylmethyl-4-piperidin-1-yl-butyric acid
Quantity
141 mg
Type
reactant
Reaction Step One
Name
2-amino-1-benzooxazol-2-yl-butan-1-ol TFA salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
74 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
115 mg
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C([N:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1)CC(CS(CC1C=CC=CC=1)(=O)=O)C(O)=O.OC(C(F)(F)F)=O.N[CH:33]([CH2:45]C)[CH:34]([C:36]1[O:37]C2C=CC=CC=2[N:40]=1)O.C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl.CN1CCOCC1>C(Cl)Cl>[N:19]1([NH:40][C:36](=[O:37])[CH2:34][CH2:33][CH3:45])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]1 |f:1.2|

Inputs

Step One
Name
4-oxo-2-benzylsulfonylmethyl-4-piperidin-1-yl-butyric acid
Quantity
141 mg
Type
reactant
Smiles
O=C(CC(C(=O)O)CS(=O)(=O)CC1=CC=CC=C1)N1CCCCC1
Name
2-amino-1-benzooxazol-2-yl-butan-1-ol TFA salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)C(F)(F)F.NC(C(O)C=1OC2=C(N1)C=CC=C2)CC
Step Two
Name
Quantity
74 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
115 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
0.25 mL
Type
reactant
Smiles
CN1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
After stir-ring for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
N1(CCCCC1)NC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 157 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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